molecular formula C14H17NO4S2 B2955069 N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide CAS No. 1384575-13-6

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide

Cat. No.: B2955069
CAS No.: 1384575-13-6
M. Wt: 327.41
InChI Key: ZVYKUSBJBUCCGY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide is a structurally complex molecule featuring:

  • A thiophene core substituted with a formyl (CHO) group at position 5 and a methyl group at position 2.
  • A cyclopropyl carboxamide moiety linked to the thiophene ring.
  • A 1,1-dioxothiolan-3-yl group, a sulfone-containing heterocycle, attached to the cyclopropane.

Properties

IUPAC Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c1-9-6-12(20-13(9)7-16)14(17)15(10-2-3-10)11-4-5-21(18,19)8-11/h6-7,10-11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYKUSBJBUCCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N(C2CC2)C3CCS(=O)(=O)C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the dioxothiolan ring, and the construction of the thiophene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Ring Key Substituents Functional Advantages
Target Compound Thiophene 5-formyl, 4-methyl, dioxothiolan Electrophilic reactivity, solubility
Phenyl 4-methoxyphenoxy, cyclopropane Synthetic scalability
Thiazole Biphenyl, pyridyl, benzodioxolyl Enzyme inhibition potential

Biological Activity

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of 348.4 g/mol. The compound features a cyclopropyl group, a dioxothiolan moiety, and a thiophene ring which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. While specific synthetic routes can vary, they often utilize starting materials that contain the requisite thiophene and cyclopropyl functionalities.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other thiophene derivatives.
  • Cell Growth Inhibition : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro.

Research Findings

A variety of studies have assessed the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AnticancerInhibits proliferation in breast cancer cell lines; induces apoptosis.
Anti-inflammatoryReduces TNF-alpha levels in macrophages; shows potential in treating inflammatory diseases.
Enzyme inhibitionPotent inhibitor of dihydrofolate reductase (DHFR), affecting folate metabolism.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study 1 : A study on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Case Study 2 : In an animal model of inflammation, administration of the compound led to a notable decrease in swelling and pain indicators.
  • Case Study 3 : A pharmacokinetic study revealed favorable absorption characteristics, suggesting potential for oral bioavailability.

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic applications in:

  • Cancer treatment as a chemotherapeutic agent.
  • Management of inflammatory diseases.
  • Development as an enzyme inhibitor for metabolic disorders.

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